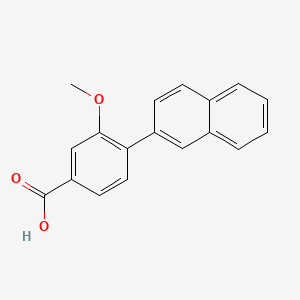

3-Methoxy-4-(naphthalen-2-YL)benzoic acid

Description

3-Methoxy-4-(naphthalen-2-YL)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the C-3 position and a naphthalen-2-yl group at C-4 (Figure 1). The naphthalene moiety introduces steric bulk and aromaticity, while the methoxy group enhances electron-donating properties, influencing reactivity and solubility.

Synthesis: A related compound, 4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid, was synthesized via hydrolysis of its methyl ester using a methanol-THF/NaOH system, yielding 84% crystallized product . While direct synthesis data for this compound is absent in the provided evidence, analogous methods involving ester hydrolysis or coupling reactions are likely applicable.

Properties

IUPAC Name |

3-methoxy-4-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-11-15(18(19)20)8-9-16(17)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIGEWUIPLLXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690423 | |

| Record name | 3-Methoxy-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-24-7 | |

| Record name | 3-Methoxy-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(naphthalen-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(naphthalen-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-(naphthalen-2-yl)benzaldehyde or this compound.

Reduction: Formation of 3-methoxy-4-(naphthalen-2-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methoxy-4-(naphthalen-2-yl)benzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(naphthalen-2-yl)benzoic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-Methoxy-4-(naphthalen-2-YL)benzoic acid but differ in substituents or backbone modifications:

Key Observations :

- Positional Isomerism: The naphthalen-1-yl vs.

- Functional Group Effects: The glucopyranosyloxy group in increases hydrophilicity, whereas the methoxy group in the target compound enhances lipophilicity.

Physicochemical Properties

Acidity : The carboxylic acid group (pKa ~2.5–3.0) is influenced by electron-donating substituents. The naphthalen-2-yl group may slightly reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2) due to steric hindrance.

Biological Activity

3-Methoxy-4-(naphthalen-2-YL)benzoic acid, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a benzoic acid core, along with a naphthyl group. This unique structure is significant for its interaction with biological macromolecules.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. They neutralize free radicals and reduce oxidative stress in cells, which can prevent cellular damage and promote overall health .

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can possess anti-inflammatory properties. For example, certain naphthalene derivatives have been identified as effective in reducing inflammation markers in various biological assays .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines by interfering with specific signaling pathways involved in cell proliferation. For instance, compounds related to this compound have been tested against clear cell renal cell carcinoma (786-O), showing significant reductions in cell viability at specific concentrations .

The mechanism by which this compound exerts its biological effects likely involves interactions with various molecular targets. The methoxy and naphthyl groups facilitate non-covalent interactions such as hydrogen bonding and π-π stacking with enzymes and receptors, modulating their activity.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Anti-inflammatory | Reduces inflammation markers | |

| Anticancer | Inhibits cancer cell growth |

Table 2: Inhibition of CK2α Activity

| Compound ID | % Inhibition at 10 μM | IC50 (μM) | Cell Line Tested |

|---|---|---|---|

| 19 | 67 | 3 | 786-O |

| 27 | 96 | 0.6 | 786-O |

| 32 | 41 | N/A | Not specified |

| 33 | 54 | N/A | Not specified |

Case Studies

- Study on Antioxidant Activity : A study demonstrated that compounds structurally related to this compound effectively reduced oxidative stress in human fibroblast cells, highlighting their potential therapeutic applications in age-related diseases .

- Evaluation of Anticancer Effects : In a series of experiments, the compound was tested against various cancer cell lines, including breast and prostate cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.